Cas no 1186496-68-3 (1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-)
1186496-68-3 structure
Product Name:1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
Numéro CAS:1186496-68-3
Le MF:C30H47NO4
Mégawatts:485.698489427567
CID:837075
PubChem ID:75034218
Update Time:2024-11-03
1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
- (3β,7R,8α,13R)-23-[(1R,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1 ]oct-4-yl]-13-hydroxydaphnan-23-one
- 11-Hydroxycodaphniphylline
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,...
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-h
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indo
- (3Beta,7R,8Alpha,13R)-23-[(1R,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-13-hydroxydaphnan-23-one
- [ "" ]
- 1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(8-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one
- 1186496-68-3
-
- Piscine à noyau: 1S/C30H47NO4/c1-18(2)20-8-12-27(4)19-15-23(33)30-11-6-7-21(30)29(27,25(20)31(30)16-19)14-9-22(32)26(3)17-34-28(5)13-10-24(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3/t19-,20-,21+,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1
- La clé Inchi: JENRSDUHJGGCGW-UZDIEEROSA-N
- Sourire: O[C@H]1[C@@]23N4[C@@H]5[C@@]([C@@H]2CCC3)(CCC([C@]2([C@H]3CC[C@](C)(O3)OC2)C)=O)[C@@]([C@@H](C4)C1)(C)CC[C@@H]5C(C)C
Propriétés calculées
- Qualité précise: 485.35100
- Masse isotopique unique: 485.35050898g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 5
- Complexité: 937
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 11
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.614
- Surface topologique des pôles: 59Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 59.00000
- Le LogP: 4.88150
1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
1186496-68-3 (1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot